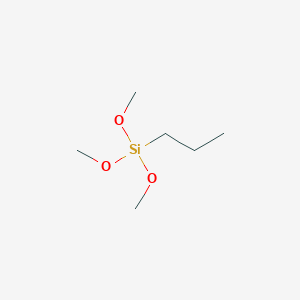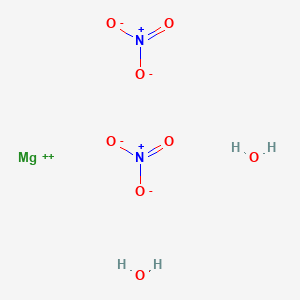
4-Carboxyphenylglycylaminoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxyphenylglycylaminoacetonitrile (CPGAA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a derivative of glycine and is known for its ability to act as a substrate for enzymes. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile is not fully understood, but it is believed to act as a substrate for enzymes. The compound has been shown to bind to enzymes, which can then catalyze the breakdown of the compound. This process can lead to the production of various metabolites, which can then be further studied.
Biochemische Und Physiologische Effekte
4-Carboxyphenylglycylaminoacetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including amidases and deaminases. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Carboxyphenylglycylaminoacetonitrile in lab experiments is its ability to act as a substrate for enzymes. This property makes it a useful tool for studying enzyme kinetics and the mechanism of action of enzymes. However, the compound may have limitations in certain experiments, such as those involving cell culture or animal models.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Carboxyphenylglycylaminoacetonitrile. One direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of the compound's potential applications in various fields, including medicine and biotechnology. Additionally, further research is needed to fully understand the mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-Carboxyphenylglycylaminoacetonitrile can be achieved using different methods, including the use of glycine as a starting material. One common method involves the reaction of glycine with cyanogen bromide, followed by the addition of an amine to the resulting intermediate. The resulting product is then purified using various techniques, including column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Carboxyphenylglycylaminoacetonitrile has been studied for its potential applications in various fields of scientific research. It has been used as a substrate for enzymes, including amidases and deaminases. The compound has also been used to study the mechanism of action of enzymes and has been shown to be a useful tool in enzyme kinetics studies.
Eigenschaften
CAS-Nummer |
19065-92-0 |
|---|---|
Produktname |
4-Carboxyphenylglycylaminoacetonitrile |
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-[[2-(cyanomethylamino)-2-oxoethyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-5-6-13-10(15)7-14-9-3-1-8(2-4-9)11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
ILTWRLHXJMWZHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Andere CAS-Nummern |
19065-92-0 |
Synonyme |
4-carboxyphenylglycylaminoacetonitrile p-carboxyphenylglycylaminoacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















